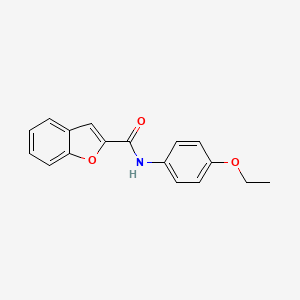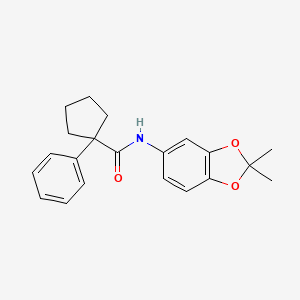![molecular formula C21H25N5OS B5561079 4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" belongs to a class of organic compounds that typically feature complex structures involving multiple heterocyclic systems. These compounds often exhibit diverse biological activities and are of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyridine and imidazo[1,2-a]pyridine derivatives involves multi-step reactions, often starting with condensations involving thiazolinone or imidazolone compounds. The process typically includes several stages of cyclocondensation and may involve the use of catalysts like piperidine, which is crucial for facilitating these complex reactions (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including thiazole and pyridine moieties. The arrangement and substitution on these rings significantly influence the chemical and physical properties of the compounds. Crystallographic studies of similar compounds reveal details about their molecular conformations and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation, depending on the functional groups present in the molecular structure. The reactivity of the cyanomethyl derivatives of imidazo[1,2-a]pyridine, for example, illustrates the potential for diverse chemical transformations (Kutrov, Kovalenko, & Volovenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular architecture. The presence of different substituents and functional groups can significantly influence these properties. X-ray crystallography provides insights into the solid-state structure and intermolecular interactions that define these physical characteristics.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, are influenced by the heterocyclic structures and the nature of the substituents. The study of imidazo[1,5-a]pyridines, for instance, has shown that these compounds can act as versatile platforms for generating stable N-heterocyclic carbenes, indicating a broad range of chemical behaviors (Alcarazo et al., 2005).
科学的研究の応用
Synthesis and Antimicrobial Activity
- A study on thiazolo[3, 2]pyridines, which are structurally related to the compound , revealed their potential in antimicrobial activities. These compounds were synthesized and showed promising results against various microorganisms (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Antiviral and Cytotoxic Agents
- Research into thiazolo[3, 2]pyridines and related compounds also indicated their potential as antiviral and cytotoxic agents. A study synthesized a series of these compounds and evaluated them for their in vitro antiviral and antitumor activities, highlighting their broad application in medical chemistry (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Antiulcer Agents
- Imidazo[1,2-a]pyridines, which share a structural similarity with the compound of interest, have been studied as antiulcer agents. These compounds were investigated for their gastric antisecretory and cytoprotective properties, demonstrating their therapeutic potential in treating ulcers (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Potential Therapeutic Applications
- The imidazo[1,2-a]pyridine scaffold, to which the compound is related, has been identified as a 'drug prejudice' scaffold due to its wide range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and other therapeutic areas, highlighting the compound's potential in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Anticancer Agents
- Novel pyridine-thiazole hybrid molecules, structurally related to the compound, were synthesized and evaluated for their cytotoxic action against various types of tumor cell lines. These compounds showed high antiproliferative activity, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-16-19(28-15-24-16)4-5-20(27)25-11-2-3-18(14-25)21-23-10-12-26(21)13-17-6-8-22-9-7-17/h6-10,12,15,18H,2-5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJUAQINHSLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)


![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)





![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)